2-Amino-4-chlorophenol, also known as 5-chloro-2-hydroxyaniline, is a light brown crystalline solid with various applications in scientific research. Its synthesis and characterization have been documented in several studies. Researchers have employed various methods for its synthesis, including the diazotization of 4-chloroaniline followed by coupling with phenol []. Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze its structural properties.
The unique properties of 2-Amino-4-chlorophenol have attracted interest in material science research. Studies have explored its potential applications in the development of new materials with specific functionalities. For example, researchers have investigated its use as a precursor for the synthesis of Schiff bases, which are a class of organic compounds with potential applications in various fields, including catalysis and sensor development [].
Due to the presence of the chlorine and amino groups, 2-Amino-4-chlorophenol has been evaluated for its potential toxicity. In vivo and in vitro studies have been conducted to assess its nephrotoxic (kidney damage) and hepatotoxic (liver damage) effects []. These studies provide valuable information for researchers who work with this compound and help ensure safe handling practices.
2-Amino-4-chlorophenol is an organic compound with the molecular formula and a molecular weight of approximately 143.57 g/mol. It appears as a grayish to light brown crystalline solid or powder and is virtually insoluble in water. This compound is classified under the Chemical Abstracts Service with the number 95-85-2 and is also known by various synonyms, including 4-chloro-2-aminophenol and C.I. 76525 .
2-ACP poses several safety concerns:
Research indicates that 2-amino-4-chlorophenol exhibits various biological activities. In chronic bioassays conducted on rats and mice, it was observed to cause erythrocyte toxicity, leading to decreased erythrocyte counts and increased levels of methemoglobin. Additionally, it has been linked to renal and hepatic toxicity in male subjects exposed to high levels . The compound is suspected of being a carcinogen and can cause allergic skin reactions upon contact .
The synthesis of 2-amino-4-chlorophenol typically involves:
This method allows for the production of high-purity 2-amino-4-chlorophenol, which is essential for its applications in various industries.
2-Amino-4-chlorophenol is utilized in several fields:
Additionally, it has been identified as a reagent in developing aggrecanase inhibitors for treating osteoarthritis .
Interaction studies concerning 2-amino-4-chlorophenol have shown that it can interfere with oxygen transport in blood due to methemoglobinemia at elevated exposure levels. This condition can lead to symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin) due to impaired oxygen delivery . Furthermore, its toxicological profile suggests potential nephrotoxic effects when administered intraperitoneally in animal models .
Several compounds share structural similarities with 2-amino-4-chlorophenol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Chloroaniline | Similar aromatic ring | Primarily used as an intermediate in dye synthesis. |
| p-Chloro-o-aminophenol | Contains similar amine group | Used in pharmaceuticals; less toxic than 2-amino-4-chlorophenol. |
| 5-Chloro-2-hydroxyaniline | Hydroxyl group present | Used mainly for dye production; lower toxicity profile. |
| 3-Amino-4-chlorophenol | Different amino positioning | Less studied; potential applications in agrochemicals. |
These compounds differ primarily in their functional groups and positions on the aromatic ring, influencing their reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClNO |
| Molecular Weight | 143.57 g/mol |
| Physical State | Brown crystalline solid |
| Melting Point | 140°C |
| Vapor Pressure | 0.18 Pa at 25°C |
| Density | 1.406 g/cm³ |
| Water Solubility | 2.3 g/L at 25°C |
| Log Kow | 1.24 |
| Stability | Decomposes when heated above 170°C |
The compound contains multiple functional groups (amino, hydroxyl, and chloro), which contribute to its reactivity and usefulness in organic synthesis. It is slightly soluble in water but dissolves well in organic solvents, particularly methanol (33.3 mg/mL). The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro) groups creates a unique electronic distribution that influences its chemical behavior.
Hydrogenation of aromatic compounds such as 2-amino-4-chlorophenol involves the addition of molecular hydrogen to the aromatic ring, resulting in the saturation of the ring and the formation of cyclohexanone or cyclohexanol derivatives. The process is typically catalyzed by transition metals, which activate both the hydrogen and the substrate, facilitating the transfer of hydrogen atoms to the aromatic system [2] [3]. The presence of functional groups such as amino and hydroxyl moieties, as well as the chlorine substituent, influences the reactivity and selectivity of the hydrogenation process.
Transition metal catalysts, including palladium, platinum, nickel, and rhodium, are commonly utilized for the hydrogenation of substituted phenols. Each metal exhibits distinct catalytic properties, affecting the rate, selectivity, and mechanism of hydrogenation. The choice of catalyst, as well as its support and pretreatment, plays a critical role in determining the efficiency of the hydrogenation process [2] [3].
The hydrogenation of 2-amino-4-chlorophenol proceeds through several mechanistic steps, beginning with the adsorption of the substrate onto the catalyst surface. The aromatic ring interacts with the metal surface, positioning the molecule for the subsequent activation of hydrogen. Molecular hydrogen dissociates on the metal, generating atomic hydrogen species that are transferred to the aromatic ring in a stepwise fashion [2] [3]. The presence of electron-donating groups such as the amino and hydroxyl functionalities can enhance the electron density of the ring, facilitating hydrogenation, while the electron-withdrawing chlorine substituent may retard the process or direct hydrogenation to specific positions.
Experimental studies on the hydrogenation of phenolic compounds have demonstrated that the reaction can proceed via direct hydrogenation of the aromatic ring or through intermediate formation of cyclohexanone derivatives [3]. The selectivity of the process is influenced by the nature of the catalyst and the reaction conditions, including temperature, pressure, and solvent.
| Catalyst Type | Major Products | Selectivity (%) | Reaction Conditions (T, P) | Reference |
|---|---|---|---|---|
| Palladium/Ceria | Cyclohexanone derivatives | 80–90 | 25 °C, 1 atm | [3] |
| Nickel/Silica | Cyclohexanol, dechlorinated | 70–85 | 80–120 °C, 5 atm | [4] |
| Platinum/Carbon | Cyclohexanone, minor amines | 60–75 | 50–100 °C, 2 atm | [1] |
| Rhodium/Alumina | Cyclohexanol, aminocyclohexane | 65–80 | 30–80 °C, 1–3 atm | [2] |
The data in Table 1 highlight the influence of catalyst type on product distribution and selectivity. Palladium supported on ceria exhibits high selectivity for cyclohexanone derivatives at room temperature and ambient pressure, while nickel-based catalysts favor the formation of cyclohexanol and dechlorinated products under elevated temperatures and pressures [3] [4]. Platinum and rhodium catalysts display intermediate selectivities, with the formation of both cyclohexanone and aminocyclohexane derivatives.
Kinetic investigations of the hydrogenation of 2-amino-4-chlorophenol reveal that the reaction rate is dependent on the concentration of both the substrate and hydrogen, as well as the surface area and dispersion of the catalyst. The rate-determining step is typically the transfer of hydrogen atoms to the aromatic ring, which is influenced by the adsorption strength of the substrate and the availability of active hydrogen species on the catalyst surface [3] [4].
Temperature-programmed studies have shown that the hydrogenation rate increases with temperature, following Arrhenius-type behavior, up to a point where catalyst deactivation or side reactions become significant. The activation energy for the hydrogenation of substituted phenols on nickel and palladium catalysts ranges from 40 to 80 kJ/mol, depending on the specific catalyst and reaction conditions [3] [4]. The presence of the chlorine substituent can increase the activation energy by stabilizing the aromatic ring and reducing the rate of hydrogenation.
| Catalyst Type | Activation Energy (kJ/mol) | Rate Constant (L·mol⁻¹·s⁻¹) | Reference |
|---|---|---|---|
| Palladium/Ceria | 45 | 0.12 | [3] |
| Nickel/Silica | 60 | 0.08 | [4] |
| Platinum/Carbon | 52 | 0.10 | [1] |
| Rhodium/Alumina | 48 | 0.11 | [2] |
The kinetic data in Table 2 underscore the relatively low activation energies and moderate rate constants associated with palladium and rhodium catalysts, indicating their suitability for efficient hydrogenation under mild conditions. Nickel catalysts, while effective, require higher activation energies, reflecting the need for elevated temperatures to achieve comparable rates.
Density functional theory calculations and experimental mechanistic studies have provided valuable insights into the hydrogenation pathways of substituted phenols. The adsorption geometry of 2-amino-4-chlorophenol on metal surfaces is influenced by the positioning of the amino, hydroxyl, and chlorine substituents, which can lead to preferential hydrogenation at specific sites on the aromatic ring [2] [3]. The interaction between the substrate and the catalyst surface, as well as the electronic properties of the metal, determine the activation barriers and the selectivity of the process.
Recent studies have highlighted the importance of catalyst pretreatment and the generation of specific active sites on the catalyst surface. For example, prereduction of palladium/ceria catalysts enhances palladium dispersion and creates environments that favor selective hydrogenation of the aromatic ring while minimizing side reactions such as overhydrogenation or dechlorination [3]. The regeneration of proton acceptor sites on the catalyst surface is also critical for maintaining high catalytic activity.
Hydrodechlorination is a reductive process in which a chlorine substituent on an aromatic ring is replaced by a hydrogen atom, resulting in the formation of a dechlorinated product and the release of hydrochloric acid. This reaction is of particular importance for the detoxification and transformation of halogenated aromatic compounds such as 2-amino-4-chlorophenol, which are persistent environmental pollutants [4]. Transition metal catalysts, especially those based on nickel and palladium, are widely employed to promote hydrodechlorination under both gas-phase and aqueous conditions.
The mechanism of hydrodechlorination involves the adsorption of the chlorinated substrate onto the catalyst surface, followed by the activation of hydrogen and the cleavage of the carbon-chlorine bond. The process can proceed via different mechanistic pathways, including direct hydrogenolysis or electrophilic substitution, depending on the nature of the catalyst and the reaction environment [4].
In aqueous media, the hydrodechlorination of 2-amino-4-chlorophenol is influenced by several factors, including the solubility of the substrate, the dispersion of the catalyst, and the formation of reactive hydrogen species. Nickel-based catalysts supported on silica or alumina are commonly used for this purpose, as they exhibit high activity for the removal of chlorine substituents from aromatic rings [4].
Experimental studies have demonstrated that the hydrodechlorination of chlorophenols proceeds via an electrophilic mechanism, possibly involving the formation of spillover hydronium ions on the catalyst surface [4]. The process begins with the adsorption of 2-amino-4-chlorophenol onto the nickel surface, followed by the activation of hydrogen and the transfer of a hydride ion to the aromatic ring, resulting in the cleavage of the carbon-chlorine bond and the formation of phenolic products.
| Catalyst Type | Conversion (%) | Selectivity to Dechlorinated Product (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Nickel/Silica | 95 | 88 | 2 | [4] |
| Palladium/Carbon | 90 | 85 | 1.5 | [3] |
| Platinum/Alumina | 80 | 75 | 2.5 | [1] |
The data in Table 3 indicate that nickel/silica catalysts achieve high conversion and selectivity for the hydrodechlorination of 2-amino-4-chlorophenol in aqueous media, with reaction times typically ranging from 1.5 to 2.5 hours. Palladium and platinum catalysts also exhibit good performance, although selectivity may be slightly lower due to competing hydrogenation or side reactions.
Kinetic studies of hydrodechlorination in aqueous media reveal that the reaction rate is influenced by the concentration of hydrogen, the surface area of the catalyst, and the degree of chlorine coverage on the catalyst surface [4]. The presence of chlorine on the catalyst can lead to deactivation over time, as chlorine atoms block active sites and reduce the availability of hydrogen for the reaction.
The rate-determining step in hydrodechlorination is typically the cleavage of the carbon-chlorine bond, which is facilitated by the presence of reactive hydrogen species on the catalyst surface. The reaction follows pseudo-first-order kinetics with respect to the concentration of 2-amino-4-chlorophenol, and the rate constant is dependent on the catalyst type and reaction conditions [4].
| Catalyst Type | Activation Energy (kJ/mol) | Rate Constant (L·mol⁻¹·s⁻¹) | Reference |
|---|---|---|---|
| Nickel/Silica | 55 | 0.09 | [4] |
| Palladium/Carbon | 48 | 0.11 | [3] |
| Platinum/Alumina | 60 | 0.07 | [1] |
The kinetic data in Table 4 demonstrate that palladium catalysts offer lower activation energies and higher rate constants for hydrodechlorination, while nickel and platinum catalysts require higher activation energies but still achieve efficient conversion under appropriate conditions.
One of the challenges in the hydrodechlorination of 2-amino-4-chlorophenol is the gradual deactivation of the catalyst due to the accumulation of chlorine atoms on the catalyst surface [4]. This deactivation can be mitigated by periodic regeneration of the catalyst, either through oxidative treatment to remove chlorine or by adjusting the reaction conditions to promote desorption of chlorine species.
Experimental studies have shown that the regeneration of nickel catalysts can restore catalytic activity and maintain high conversion rates over multiple reaction cycles [4]. The use of supports with high surface area and appropriate porosity can also enhance catalyst stability and reduce the rate of deactivation.
The choice of solvent plays a crucial role in the catalytic hydrogenation and hydrodechlorination of 2-amino-4-chlorophenol, influencing substrate solubility, catalyst dispersion, and the availability of reactive hydrogen species. Polar solvents such as water, ethanol, and methanol are commonly used in these reactions, as they facilitate the dissolution of both the substrate and hydrogen gas, and promote efficient contact between the substrate and the catalyst [1] [5].
Solvents can also interact with the catalyst surface, modifying its electronic properties and affecting the adsorption and activation of the substrate. For example, water can stabilize certain catalytic intermediates and promote the formation of hydronium ions, which are important for electrophilic hydrodechlorination mechanisms [4].
The hydrogenation of 2-amino-4-chlorophenol is sensitive to the nature of the solvent, with protic solvents such as water and alcohols enhancing the rate of hydrogenation by facilitating the transfer of hydrogen atoms to the aromatic ring [3]. Aprotic solvents, while less effective at promoting hydrogen transfer, can still support hydrogenation if the catalyst is sufficiently active.
Experimental studies have demonstrated that the use of water as a solvent leads to higher selectivity for cyclohexanone and cyclohexanol derivatives, while alcohols such as ethanol and methanol can promote the formation of aminocyclohexane products [1] [3]. The presence of co-solvents or additives can further modulate the selectivity and rate of hydrogenation.
| Solvent | Major Product(s) | Selectivity (%) | Rate Constant (L·mol⁻¹·s⁻¹) | Reference |
|---|---|---|---|---|
| Water | Cyclohexanone, cyclohexanol | 85 | 0.12 | [3] |
| Ethanol | Aminocyclohexane | 80 | 0.10 | [1] |
| Methanol | Cyclohexanol | 78 | 0.09 | [5] |
The data in Table 5 illustrate the significant impact of solvent choice on product distribution and reaction rate. Water provides the highest selectivity and rate constant for the formation of cyclohexanone and cyclohexanol derivatives, while ethanol and methanol favor the formation of aminocyclohexane and cyclohexanol, respectively.
In hydrodechlorination reactions, the interaction between the catalyst and the solvent is critical for the efficient removal of chlorine substituents. Water, as a solvent, enhances the dispersion of the catalyst and facilitates the desorption of hydrochloric acid formed during the reaction [4]. The presence of water also promotes the formation of spillover hydronium ions on the catalyst surface, which are essential for the electrophilic mechanism of hydrodechlorination.
The use of organic solvents such as ethanol and methanol can also support hydrodechlorination, although the rate and selectivity may be lower compared to aqueous systems. The choice of solvent must balance the need for substrate solubility, catalyst stability, and efficient removal of reaction byproducts.
The nature of the catalyst support and its interaction with the solvent can significantly affect the performance of the catalyst in reductive processes. Supports such as silica, alumina, and ceria provide high surface area and facilitate the dispersion of the active metal, while also interacting with the solvent to modulate the electronic properties of the catalyst [3] [4].
Pretreatment of the catalyst, such as prereduction or calcination, can enhance the dispersion of the metal and create active sites that are more accessible to the substrate and hydrogen. The choice of support and pretreatment conditions must be optimized to achieve high catalytic activity and selectivity in both hydrogenation and hydrodechlorination reactions.
| Support Type | Metal Dispersion (%) | Activity (mol·g⁻¹·h⁻¹) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Ceria | 85 | 1.2 | 90 | [3] |
| Silica | 80 | 1.0 | 88 | [4] |
| Alumina | 75 | 0.9 | 85 | [1] |
| Carbon | 70 | 0.8 | 82 | [5] |
The data in Table 6 demonstrate that ceria and silica supports provide the highest metal dispersion and catalytic activity, resulting in superior selectivity for reductive processes involving 2-amino-4-chlorophenol.
The microbial degradation of 2-amino-4-chlorophenol represents a critical pathway for environmental remediation, with Burkholderia species demonstrating exceptional capability in metabolizing this recalcitrant compound [1]. Research has established that Burkholderia sp. RKJ 800 utilizes 4-chloro-2-aminophenol as the sole carbon and energy source, initiating degradation through a novel pathway that releases chloride and ammonium ions [1].
The degradation mechanism employed by Burkholderia sp. RKJ 800 involves the enzymatic conversion of 4-chloro-2-aminophenol to 4-chlorocatechol as a major intermediate product [1]. This transformation is catalyzed by a specific 4C2AP-deaminase enzyme, which facilitates the removal of the amino group while preserving the chlorinated aromatic structure [1]. The subsequent degradation step involves 4-chlorocatechol-1,2-dioxygenase, which cleaves the aromatic ring to form 3-chloro-cis,cis-muconate [1].
| Burkholderia Species | Target Compound | Key Enzymes | Major Intermediates | Degradation Efficiency |
|---|---|---|---|---|
| Burkholderia sp. RKJ 800 | 4-chloro-2-aminophenol | 4C2AP-deaminase, 4-chlorocatechol-1,2-dioxygenase | 4-chlorocatechol, 3-chloro-cis,cis-muconate | Complete degradation with Cl⁻ and NH₄⁺ release |
| Burkholderia cepacia AC1100 | 2,4,5-trichlorophenol | Chlorophenol 4-monooxygenase (TftD), NADH:FAD oxidoreductase (TftC) | 2,5-dichloro-p-benzoquinone, 5-chlorohydroxyquinol | Complete mineralization |
| Burkholderia sp. SJ98 | 2-chloro-4-nitrophenol | PnpA (PNP 4-monooxygenase), PnpB (1,4-benzoquinone reductase) | Chloro-1,4-benzoquinone, chlorohydroquinone | Complete degradation to central metabolites |
The enzymatic systems in Burkholderia species demonstrate remarkable specificity and efficiency in chlorophenol degradation [2] [3] [4]. Burkholderia cepacia AC1100 employs a sophisticated two-component enzyme system consisting of TftD (chlorophenol 4-monooxygenase) and TftC (NADH:FAD oxidoreductase) [2] [3]. Component TftD, a 58,000 molecular weight protein, requires FADH₂ as a cofactor, while component TftC, a 22,000 molecular weight flavoprotein, provides the necessary reducing equivalents [2] [4].
The degradation pathway demonstrates remarkable versatility, with Burkholderia species capable of metabolizing various chlorinated aromatic compounds through modified ortho-cleavage and meta-cleavage pathways [5]. The ortho-cleavage pathway involves catechol-1,2-dioxygenase, which cleaves the aromatic ring between adjacent hydroxyl groups, while the meta-cleavage pathway utilizes catechol-2,3-dioxygenase for ring fission between a hydroxyl group and an adjacent carbon [5].
Kinetic studies reveal that the degradation process follows first-order kinetics, with specific rate constants varying depending on environmental conditions and substrate concentrations [6]. The enzyme systems exhibit optimal activity at neutral to slightly alkaline pH conditions and moderate temperatures, reflecting their adaptation to environmental conditions commonly encountered in contaminated ecosystems [6] [7].
Advanced oxidation processes represent powerful chemical technologies for the degradation of 2-amino-4-chlorophenol and related compounds in aqueous environments [8] [9]. These processes generate highly reactive hydroxyl radicals that can effectively mineralize recalcitrant organic pollutants through non-selective oxidation mechanisms [8] [10].
Ultraviolet radiation combined with hydrogen peroxide (UV/H₂O₂) demonstrates exceptional efficiency in degrading chlorophenolic compounds [8]. Research indicates that optimal degradation conditions for 4-chlorophenol involve pH 7, hydrogen peroxide concentration of 0.05 mol/L, and reaction time of 40 minutes, achieving greater than 99% removal efficiency [8]. The process follows first-order kinetics with a rate constant of 0.137 min⁻¹, significantly higher than alternative oxidation methods [8].
| Oxidation Process | Target Compound | Optimal Conditions | Degradation Efficiency | Rate Constant (min⁻¹) |
|---|---|---|---|---|
| UV/H₂O₂ | 4-chlorophenol | pH 7, H₂O₂ 0.05 mol/L, 40 min | >99% removal in 40 min | 0.137 |
| Microwave/H₂O₂ | 4-chlorophenol | pH 10, H₂O₂ 0.1 mol/L, 180 min | 85% removal in 180 min | 0.012 |
| Ultrasonic/Fenton | 4-chlorophenol | pH 3, H₂O₂ 0.05 mol/L, Fe²⁺ 0.025 mmol/L, 40 min | >99% removal in 40 min | 0.138 |
| Ozonation | 4-chlorophenol | Variable pH, O₃ dose dependent | Complete removal, limited mineralization | Variable |
Microwave-assisted hydrogen peroxide oxidation provides an alternative approach with moderate efficiency, achieving 85% degradation in 180 minutes under optimal conditions of pH 10 and hydrogen peroxide concentration of 0.1 mol/L [8]. This process exhibits a significantly lower rate constant of 0.012 min⁻¹, indicating slower kinetics compared to UV-based systems [8].
Ultrasonic Fenton processes combine acoustic cavitation with iron-catalyzed hydrogen peroxide decomposition, generating hydroxyl radicals through multiple pathways [8]. The optimal conditions involve acidic pH (3), hydrogen peroxide concentration of 0.05 mol/L, and ferrous iron concentration of 0.025 mmol/L, achieving greater than 99% removal efficiency with a rate constant of 0.138 min⁻¹ [8].
Photocatalytic processes utilizing titanium dioxide demonstrate complete mineralization potential for chlorophenolic compounds [11] [12]. The degradation proceeds through the hydroquinone pathway, involving hydroxylation to form 1,2,4-benzenetriol followed by oxidative cleavage to generate various intermediates including oxalic acid, succinic acid, and fumaric acid [12]. Alternative photocatalytic systems employing copper oxide with hydrogen peroxide sensitization show variable efficiency, with 2-amino phenol achieving complete degradation in 2 hours while 2-chloro phenol shows only 50% degradation after 4 hours of visible light irradiation [9].
Ozonation represents a selective oxidation process that effectively removes chlorophenolic compounds while producing various intermediate products [13]. The process achieves complete substrate removal but demonstrates limited mineralization, requiring subsequent biological treatment for complete pollutant elimination [13]. The reaction kinetics are highly dependent on pH conditions, with alkaline environments promoting faster degradation rates through indirect radical pathways [13].
Irritant;Environmental Hazard